molecular formula C12H14F3N B12849746 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine CAS No. 1416374-57-6

1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine

Katalognummer: B12849746
CAS-Nummer: 1416374-57-6
Molekulargewicht: 229.24 g/mol
InChI-Schlüssel: ZEOXSPWBGRUKQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a p-tolyl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with p-toluidine and trifluoroacetaldehyde.

    Formation of Intermediate: p-Toluidine reacts with trifluoroacetaldehyde under acidic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a base, such as sodium hydride, to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidines.

Wissenschaftliche Forschungsanwendungen

1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target proteins. The p-tolyl group contributes to the compound’s stability and specificity in binding interactions.

Vergleich Mit ähnlichen Verbindungen

  • 1-(p-Tolyl)-2-(difluoromethyl)pyrrolidine
  • 1-(p-Tolyl)-2-(trifluoromethyl)piperidine
  • 1-(p-Tolyl)-2-(trifluoromethyl)azetidine

Comparison: 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine is unique due to the presence of both a p-tolyl group and a trifluoromethyl group on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, compared to similar compounds. The trifluoromethyl group, in particular, enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Eigenschaften

CAS-Nummer

1416374-57-6

Molekularformel

C12H14F3N

Molekulargewicht

229.24 g/mol

IUPAC-Name

1-(4-methylphenyl)-2-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C12H14F3N/c1-9-4-6-10(7-5-9)16-8-2-3-11(16)12(13,14)15/h4-7,11H,2-3,8H2,1H3

InChI-Schlüssel

ZEOXSPWBGRUKQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2CCCC2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.